(E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide is a synthetic organic compound that features a furan ring, a pyrimidine ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide typically involves the following steps:
Formation of the furan-2-yl acrylamide: This can be achieved by reacting furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.
Introduction of the pyrimidine moiety: The intermediate product is then reacted with 4-methyl-6-morpholinopyrimidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the acrylamide moiety.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the pyrimidine ring.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-rich furan ring and the electron-deficient pyrimidine ring, which can participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(pyrimidin-2-yl)methyl)acrylamide: Lacks the morpholine ring, which may affect its biological activity and chemical reactivity.
(E)-3-(furan-2-yl)-N-((4-methyl-6-pyridin-2-yl)methyl)acrylamide: Contains a pyridine ring instead of a pyrimidine ring, which may alter its interaction with biological targets.
Uniqueness
(E)-3-(furan-2-yl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide is unique due to the presence of the morpholine ring, which can enhance its solubility and potentially improve its bioavailability and efficacy in medicinal applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-13-11-16(21-6-9-23-10-7-21)20-15(19-13)12-18-17(22)5-4-14-3-2-8-24-14/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,22)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMSRQKIZBDBBL-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC=CO2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC=CO2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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